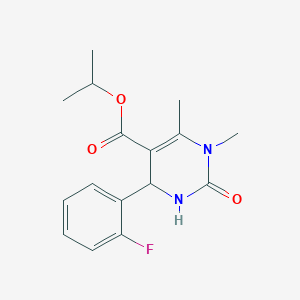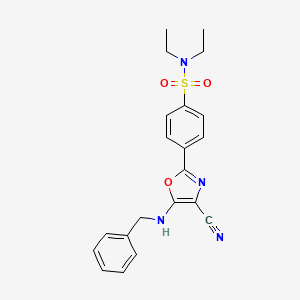
(E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a dimethylamino group, a methoxy-substituted indene moiety, and a butenamide structure, making it a molecule of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Methoxy Group: Methoxylation can be achieved using methanol and an acid catalyst.
Formation of the Enamide: The enamide can be formed through a condensation reaction between an amine and an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dimethylamino or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(Dimethylamino)-N-(4-methoxyphenyl)but-2-enamide: Similar structure but with a phenyl group instead of an indene moiety.
(E)-4-(Dimethylamino)-N-(4-hydroxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of (E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide lies in its specific combination of functional groups and structural features, which can impart unique chemical and biological properties.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-18(2)9-5-8-16(19)17-13-10-12-6-4-7-15(20-3)14(12)11-13/h4-8,13H,9-11H2,1-3H3,(H,17,19)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDSENUKGIHLJQ-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC2=C(C1)C(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC2=C(C1)C(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/new.no-structure.jpg)


![Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2373611.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2373613.png)



![N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2373619.png)

![1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide](/img/structure/B2373622.png)



